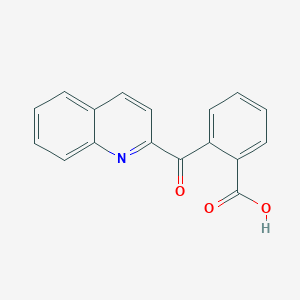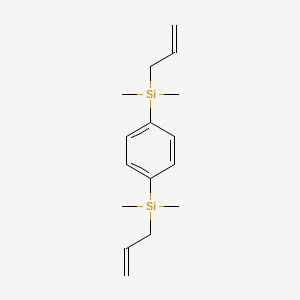![molecular formula C12H10ClN5O B11845747 6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine CAS No. 129409-64-9](/img/structure/B11845747.png)
6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine is a chemical compound that belongs to the purine class of organic molecules It features a purine core structure substituted with a 4-chlorobenzyl group via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with a purine derivative in the presence of a base such as potassium carbonate in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions to maximize yield, and implementing purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine core or the benzyl group.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Applications De Recherche Scientifique
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of materials with specific properties, such as liquid crystals.
Mécanisme D'action
The mechanism of action of 6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets. The purine core structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The 4-chlorobenzyl group can enhance binding affinity or selectivity for certain targets. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Chlorobenzyl)oxy)-4’-cyanoazobenzene: This compound also features a 4-chlorobenzyl group and has applications in liquid crystal technology.
4-((4-Chlorobenzyl)oxy)-3,4’-dichloroazobenzene: Another similar compound with liquid crystalline properties.
Uniqueness
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine is unique due to its purine core, which is not present in the similar compounds listed above. This core structure provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and biochemistry.
Propriétés
Numéro CAS |
129409-64-9 |
|---|---|
Formule moléculaire |
C12H10ClN5O |
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10ClN5O/c13-8-3-1-7(2-4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18) |
Clé InChI |
PQEFDHGUTNYNMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



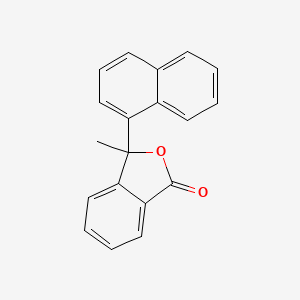
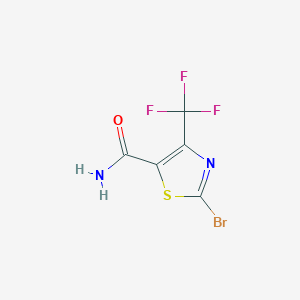
![6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11845686.png)
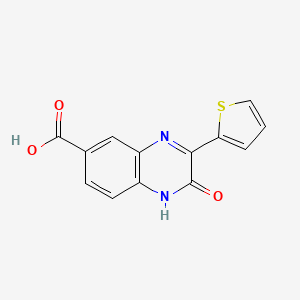
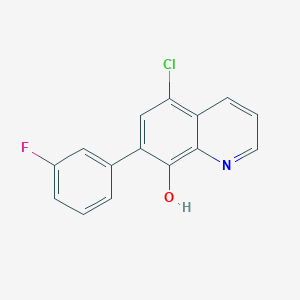
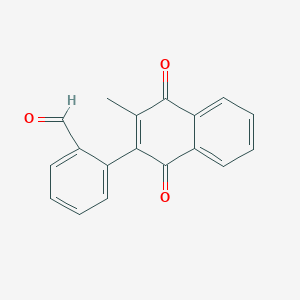

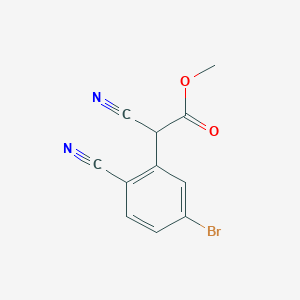
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)
